N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methylbenzamide
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Overview
Description
N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methylbenzamide is a synthetic organic compound characterized by its unique structure, which includes a fluorophenyl group, an oxadiazole ring, and a benzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methylbenzamide typically involves multiple steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
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Coupling with Fluorophenyl Group: : The oxadiazole intermediate is then coupled with a fluorophenyl derivative using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions. These reactions often require bases like potassium carbonate (K₂CO₃) and solvents like dimethylformamide (DMF).
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Formation of Benzamide: : The final step involves the reaction of the oxadiazole-fluorophenyl intermediate with 3-methylbenzoic acid or its derivatives to form the benzamide. This step may involve the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzamide moiety, forming carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the fluorophenyl group, potentially leading to the formation of amines or other reduced products.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methylbenzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it may interact with various biological targets, making it a candidate for drug discovery and development. Studies may focus on its binding affinity to proteins, enzymes, or receptors.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications in material science and engineering.
Mechanism of Action
The mechanism of action of N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring and fluorophenyl group may facilitate binding to specific sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methylbenzamide
- N-{2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methylbenzamide
- N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methylbenzamide
Uniqueness
Compared to similar compounds, N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methylbenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, binding affinity, and overall bioactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H16FN3O2 |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]-3-methylbenzamide |
InChI |
InChI=1S/C22H16FN3O2/c1-14-5-4-6-16(13-14)21(27)24-19-8-3-2-7-18(19)22-25-20(26-28-22)15-9-11-17(23)12-10-15/h2-13H,1H3,(H,24,27) |
InChI Key |
GWWLXWFRNDOMIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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